Methanol, iodo-
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Overview
Description
Methanol, iodo- (also known as iodomethane) is an organoiodine compound with the chemical formula CH3I. It is a colorless liquid that is used in various chemical reactions and industrial applications. Methanol, iodo- is known for its reactivity and is often used as a methylating agent in organic synthesis.
Preparation Methods
Methanol, iodo- can be synthesized through several methods. One common method involves the reaction of methanol with iodine and red phosphorus. The reaction proceeds as follows:
3CH3OH+PI3→3CH3I+H3PO3
Another method involves the reaction of methanol with hydroiodic acid:
CH3OH+HI→CH3I+H2O
Industrial production of methanol, iodo- typically involves the reaction of methanol with iodine and a phosphorus-based catalyst under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methanol, iodo- undergoes various types of chemical reactions, including:
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Substitution Reactions: : Methanol, iodo- can participate in nucleophilic substitution reactions where the iodine atom is replaced by another nucleophile. For example, it can react with ammonia to form methylamine:
CH3I+NH3→CH3NH2+HI
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Oxidation Reactions: : Methanol, iodo- can be oxidized to form formaldehyde and other oxidation products. For example, it can be oxidized using potassium permanganate:
CH3I+KMnO4→HCHO+KI+MnO2+H2O
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Reduction Reactions: : Methanol, iodo- can be reduced to methane using reducing agents such as lithium aluminum hydride:
CH3I+LiAlH4→CH4+LiI+AlH3
Scientific Research Applications
Methanol, iodo- has a wide range of applications in scientific research, including:
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Chemistry: : It is used as a methylating agent in organic synthesis to introduce methyl groups into various compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.
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Biology: : Methanol, iodo- is used in molecular biology for the methylation of DNA and RNA, which is important for studying gene expression and regulation.
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Medicine: : It is used in the synthesis of certain medications and as a reagent in diagnostic tests.
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Industry: : Methanol, iodo- is used in the production of pesticides, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methanol, iodo- involves its reactivity as a methylating agent. It can transfer a methyl group to nucleophiles such as amines, thiols, and other nucleophilic species. The molecular targets and pathways involved depend on the specific reaction and the nucleophile being methylated.
Comparison with Similar Compounds
Methanol, iodo- can be compared with other similar compounds such as:
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Methanol, bromo- (CH3Br): : Similar to methanol, iodo-, methanol, bromo- is also used as a methylating agent. methanol, iodo- is more reactive due to the weaker carbon-iodine bond compared to the carbon-bromine bond.
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Methanol, chloro- (CH3Cl): : Methanol, chloro- is less reactive than methanol, iodo- and is used in different applications where a less reactive methylating agent is required.
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Ethyl iodide (C2H5I): : Ethyl iodide is used for ethylation reactions, similar to how methanol, iodo- is used for methylation. The choice between the two depends on whether a methyl or ethyl group is needed in the synthesis.
Methanol, iodo- is unique due to its high reactivity and effectiveness as a methylating agent, making it a valuable compound in various chemical and industrial processes.
Properties
IUPAC Name |
iodomethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3IO/c2-1-3/h3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQUOLYROTOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470587 |
Source
|
Record name | Methanol, iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.938 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50398-30-6 |
Source
|
Record name | Methanol, iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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